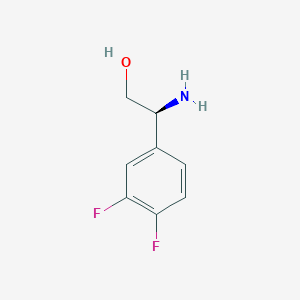

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol

Description

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is a chiral amino alcohol characterized by a phenyl ring substituted with fluorine atoms at the 3 and 4 positions, along with an amino (-NH₂) and hydroxyl (-OH) group attached to a two-carbon chain. This structure confers unique electronic and steric properties, making it a critical intermediate in pharmaceutical synthesis. Notably, it serves as a precursor to ticagrelor, an antiplatelet agent . Its enantiomeric purity (S-configuration) is crucial for biological activity, with biocatalytic methods achieving >99% enantiomeric excess (ee) and conversion rates .

Properties

IUPAC Name |

(2S)-2-amino-2-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJNHFPGJRBNQM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,4-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases (KREDs) such as ChKRED20 . This biocatalytic approach is favored for its high enantioselectivity and eco-friendly nature. The reaction conditions often include the use of NAD(P)H as a cofactor and a suitable buffer system to maintain the enzyme’s activity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using engineered ketoreductases. These enzymes are optimized for higher activity and stability through protein engineering techniques such as iterative saturation mutagenesis . The process involves the use of whole microbial cells or isolated enzymes to achieve high yields and purity of the desired chiral alcohol .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

The major products formed from these reactions include various chiral alcohols, ketones, and amides, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms.

Industry: The compound is used in the production of chiral pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular pathways involved include the reduction of the ketone precursor and subsequent functionalization to achieve the desired pharmacological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorine Substitution

(S)-2-Amino-2-(3,5-difluorophenyl)ethanol

- CAS : 387827-37-4

- Key Differences : Fluorines at 3 and 5 positions alter electronic distribution and steric hindrance compared to 3,4-difluoro substitution.

- Impact : Reduced planarity of the phenyl ring may affect binding affinity in drug-receptor interactions.

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

- CAS : 1810074-77-1

- Key Differences : Fluorines at 2 and 5 positions introduce ortho-substitution, increasing steric bulk.

- Impact: Lower solubility in non-polar solvents due to hydrochloride salt formation .

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol

- CAS : 1213463-79-6

- Key Differences : Addition of a chlorine atom at the 4 position alongside 2,5-difluoro substitution.

Enantiomeric Counterparts

(R)-2-Amino-2-(3,4-difluorophenyl)ethanol

Halogen-Substituted Derivatives

(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride

- CAS : 1391564-88-7

- Key Differences : Chlorine replaces fluorine at 2 and 4 positions.

- Impact : Increased molecular weight (242.53 g/mol) and altered metabolic stability due to chlorine’s electronegativity and bond strength .

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride

- CAS : 1951425-23-2

- Key Differences : Methyl group at 2 position alongside 3-fluoro substitution.

Biocatalytic Methods

- Enzymes Used : Rhky-ADH (from R. kyotonensis) and ChKRED20 carbonyl reductase.

- Performance: >99% ee and 99% conversion for (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a precursor to the target compound .

- Solvent Systems : Deep eutectic solvents (DES) like choline acetate (ChAc) enhance enzyme activity by 20–30% compared to choline chloride (ChCl) .

Pharmaceutical Relevance

Physicochemical Properties

| Property | (S)-3,4-difluoro | (S)-3,5-difluoro | (S)-2,5-difluoro (HCl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 189.17 | 189.17 | 209.62 |

| Solubility | Moderate in EtOH | Low in H₂O | High in H₂O (HCl salt) |

| Key Functional Groups | -NH₂, -OH | -NH₂, -OH | -NH₂, -OH, Cl⁻ |

Biological Activity

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is an organic compound characterized by its amino alcohol structure and the presence of a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H10F2N

- Molecular Weight : 173.16 g/mol

- Structure : The compound features a 3,4-difluorophenyl group attached to an amino alcohol backbone, which contributes to its unique reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Modulation : The compound has been shown to interact with enzymes involved in neurotransmission and metabolic processes. Its structural features suggest potential inhibition or modulation of specific enzymes linked to disease pathways.

- Receptor Interaction : The difluorophenyl group may enhance lipophilicity, allowing the compound to effectively bind to various biological receptors, influencing their activity.

- Anti-inflammatory and Analgesic Effects : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, likely related to its ability to modulate pain pathways.

Pharmacological Activities

The pharmacological activities associated with this compound include:

Case Studies and Experimental Findings

Several experimental studies have explored the biological activity of this compound:

-

Inhibition Studies :

- A study demonstrated that this compound inhibited specific enzymes linked to inflammatory pathways in vitro. The IC50 values indicated significant potency compared to control compounds.

-

Binding Affinity Assays :

- Binding assays revealed that the compound interacts with various receptors involved in neurotransmission. These findings suggest potential therapeutic applications in neurological disorders.

-

Comparative Analysis with Analog Compounds :

- When compared with structurally similar compounds such as (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride and (R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride, this compound exhibited distinct biological profiles due to its unique fluorination pattern.

Comparative Table of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride | Contains a fluorinated phenyl group | Potentially different receptor interactions |

| (R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride | Chlorine instead of fluorine | May exhibit different biological activities |

| (S)-2-Amino-2-(phenyl)ethanol hydrochloride | Non-fluorinated phenyl group | Lacks enhanced lipophilicity from fluorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.